Dodine

Description

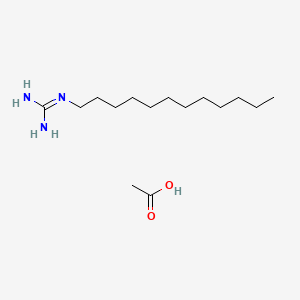

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-dodecylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWKLYQRFRGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N3O2 | |

| Record name | DODINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-65-2 (Parent) | |

| Record name | Dodine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020548 | |

| Record name | Dodecylguanidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodine is a white crystalline solid. Used as a fungicide., Colorless solid; [HSDB]; [MSDSonline] White solid; [CAMEO] | |

| Record name | DODINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, hot water; slightly sol in other solvents., Insol in most org solvents. Readily sol in mineral acids., IN LOW MOL WT ALCOHOLS RANGES FROM ABOUT 7% TO 23% @ ROOM TEMP; SOL IN ACIDS; 0.063% BY WT IN WATER @ 25 °C., In distilled water 0.07%. Soluble in methanol, ethanol. Practically insoluble in most organic solvents., In water, 630 mg/l @ 25 °C | |

| Record name | CYPREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000015 [mmHg], 1.5X10-7 mm Hg @ 25 °C | |

| Record name | Dodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly waxy solid, Colorless crystals | |

CAS No. |

2439-10-3 | |

| Record name | DODINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-dodecyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylguanidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259C423Y98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | CYPREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dodine's Mechanism of Action in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine (n-dodecylguanidine acetate) is a protective fungicide with a multifaceted mechanism of action that primarily targets the fungal cell membrane and mitochondrial function. Historically recognized for its ability to disrupt membrane integrity, recent research has unveiled a more nuanced mode of action involving the inhibition of mitochondrial respiration, which appears to be the primary fungicidal activity in some species. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways and experimental workflows.

Core Mechanism of Action: A Dual-Target Approach

This compound's efficacy as a fungicide stems from its ability to interfere with two critical cellular processes in fungi: maintaining the integrity of the plasma membrane and cellular energy production via mitochondrial respiration. The relative importance of each of these mechanisms can vary between different fungal species.

Disruption of the Fungal Plasma Membrane

As a cationic surfactant, this compound's positively charged guanidinium group interacts with the negatively charged components of the fungal plasma membrane, while its long dodecyl tail inserts into the lipid bilayer. This interaction leads to a cascade of disruptive effects:

-

Increased Membrane Permeability: The insertion of this compound into the plasma membrane disrupts its structure, leading to increased permeability.[1] This results in the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.

-

Membrane Depolarization: The influx of ions due to increased permeability leads to the depolarization of the plasma membrane.[1] This can be experimentally observed through the increased uptake of voltage-sensitive dyes like DiBAC₄(3).

-

Reduced Membrane Fluidity: this compound's presence in the plasma membrane can decrease its fluidity, which can impair the function of membrane-embedded proteins and hinder processes like vesicle trafficking and endocytosis.[1]

-

Inhibition of Endocytosis: In some fungi, such as Ustilago maydis, this compound has been shown to inhibit endocytosis. This is thought to be a consequence of reduced membrane fluidity and impaired recruitment of essential proteins like fimbrin to endocytic sites.[1]

Inhibition of Mitochondrial Respiration

More recent studies have identified the inhibition of mitochondrial respiration as a primary mode of action for this compound, particularly at lower concentrations.[1][2][3] This effect is central to its fungicidal activity, especially in species like Zymoseptoria tritici.[1]

-

Depolarization of the Inner Mitochondrial Membrane: this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to its depolarization.[1] This can be measured by the reduced accumulation of potentiometric dyes like Tetramethylrhodamine, Methyl Ester (TMRM).

-

Inhibition of ATP Synthesis: The dissipation of the proton-motive force across the inner mitochondrial membrane directly inhibits the activity of ATP synthase, leading to a depletion of cellular ATP.[1][3] This energy crisis ultimately results in cell death.

Species-Specific Differences in Mechanism

The primary target of this compound can differ between fungal species.

-

In Ustilago maydis , this compound exhibits a dual mechanism of action. While it does disrupt the plasma membrane and inhibit endocytosis, the inhibition of mitochondrial respiration occurs at significantly lower concentrations, suggesting it is the primary mode of action.[1]

-

In Zymoseptoria tritici , the primary mechanism of action is the inhibition of mitochondrial ATP synthesis, with plasma membrane effects only observed at much higher concentrations.[1]

This highlights the importance of considering species-specific responses when evaluating the efficacy and mechanism of antifungal compounds.

Quantitative Data on Antifungal Activity

The following tables summarize the effective concentrations of this compound against various fungal species and for different cellular effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Phytopathogenic Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Fusarium culmorum | 3.5 | [4] |

| Colletotrichum coccodes | 1.8 | [4] |

| Penicillium verrucosum | 0.9 | [4] |

| Botrytis cinerea | 1.8 | [4] |

| Sclerotinia sclerotiorum | 0.9 | [4] |

| Alternaria alternata | 3.5 | [4] |

| Monilinia fructicola | 0.9 | [4] |

| Septoria tritici | 1.8 | [4] |

| Phytophthora infestans | 0.9 | [4] |

| Albugo candida | 1.8 | [4] |

Table 2: EC₅₀ Values of this compound for Various Cellular Effects in Ustilago maydis and Zymoseptoria tritici

| Fungal Species | Effect | EC₅₀ (µg/mL) | Reference |

| Ustilago maydis | Inhibition of Growth | 2.29 | [1] |

| Inhibition of Endocytosis | 5.95 | [1] | |

| Inhibition of Mitochondrial Membrane Potential | 0.72 | [1] | |

| Zymoseptoria tritici | Inhibition of Mitochondrial Membrane Potential | 0.28 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Assessment of Plasma Membrane Integrity using DiBAC₄(3)

This protocol assesses plasma membrane depolarization, an indicator of compromised membrane integrity.

-

Fungal Culture: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate liquid medium.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS or a minimal medium without glucose).

-

This compound Treatment: Resuspend the cells in the buffer and expose them to a range of this compound concentrations (and a solvent control) for a defined period (e.g., 30 minutes).

-

Staining: Add the voltage-sensitive dye DiBAC₄(3) to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.

-

Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~516 nm).

-

Quantification: Quantify the fluorescence intensity of individual cells using image analysis software. An increase in fluorescence intensity compared to the control indicates membrane depolarization.

Measurement of Mitochondrial Membrane Potential using TMRM

This protocol measures the polarization of the inner mitochondrial membrane.

-

Fungal Culture and Preparation: Grow and prepare fungal cells as described in section 3.1.

-

This compound Treatment: Treat the cells with various concentrations of this compound as described above.

-

Staining: Add TMRM to a final concentration of 100-250 nM and incubate in the dark for 20-30 minutes.

-

Washing: Wash the cells twice with buffer to remove excess dye.

-

Microscopy: Image the cells using a fluorescence microscope with a TRITC filter set (e.g., excitation ~548 nm, emission ~573 nm).

-

Quantification: Measure the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Analysis of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)

This protocol measures the mobility of membrane components, providing an indication of membrane fluidity.

-

Strain Generation: Use a fungal strain expressing a fluorescently-tagged plasma membrane protein (e.g., GFP-Sso1).

-

Cell Preparation and Treatment: Prepare and treat the cells with this compound as previously described. Mount the cells on a glass-bottom dish suitable for microscopy.

-

FRAP Experiment:

-

Pre-bleach: Acquire a few images of the region of interest (ROI) on the plasma membrane using a low laser power.

-

Bleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

-

Post-bleach: Acquire a time-series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached proteins diffuse into the bleached area.

-

-

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Calculate the mobile fraction and the half-time of recovery. A slower recovery and a smaller mobile fraction in this compound-treated cells indicate reduced membrane fluidity.

Quantification of Endocytosis

This protocol can be used to quantify the rate of endocytosis.

-

Strain and Staining: Use a fungal strain expressing a fluorescently-tagged protein involved in endocytosis (e.g., Fimbrin-GFP) or stain the plasma membrane with a lipophilic dye like FM4-64.

-

Cell Preparation and Treatment: Prepare and treat the cells with this compound.

-

Microscopy: Acquire time-lapse images of the cells using a confocal microscope.

-

Analysis:

-

For Fimbrin-GFP: Track the appearance and disappearance of fluorescent patches at the plasma membrane, which represent endocytic events.

-

For FM4-64: Monitor the internalization of the dye from the plasma membrane into endocytic vesicles.

-

-

Quantification: Count the number of endocytic events per unit of time or measure the rate of internalization of the fluorescent dye. A decrease in these parameters in this compound-treated cells indicates inhibition of endocytosis.

Visualization of Pathways and Workflows

Signaling Pathways

Conclusion

The mechanism of action of this compound in fungi is a complex interplay of plasma membrane disruption and mitochondrial inhibition. While the disruption of membrane integrity is a significant factor, particularly at higher concentrations, the inhibition of mitochondrial respiration and the subsequent depletion of ATP appear to be the primary fungicidal mechanism in at least some key pathogenic fungi. The species-specific differences in the primary target of this compound underscore the importance of detailed mechanistic studies for the development of effective and durable antifungal strategies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other antifungal compounds with fungal cells. A deeper understanding of these mechanisms will be crucial for the development of novel fungicides and for managing the emergence of resistance.

References

- 1. The fungicide this compound primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fungicide this compound primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. researchgate.net [researchgate.net]

The Solubility Profile of Dodine: A Technical Guide for Researchers

An in-depth exploration of the solubility of the fungicide Dodine in aqueous and organic media, providing critical data and methodologies for scientific and developmental applications.

This compound (1-dodecylguanidinium acetate), a fungicide and bactericide, is utilized in agricultural settings to control a variety of fungal diseases on fruits, nuts, and ornamental plants. A thorough understanding of its solubility characteristics in different solvent systems is paramount for optimizing its formulation, assessing its environmental fate, and developing effective analytical methods. This technical guide provides a comprehensive overview of this compound's solubility in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following tables summarize the quantitative solubility of this compound in water at various pH levels and in a selection of organic solvents.

Table 1: Solubility of this compound in Water

| pH | Temperature (°C) | Solubility (g/L) | Reference |

| 4.9 | 20.0 ± 0.5 | 0.87 | [1] |

| 6.9 | 20.0 ± 0.5 | 0.93 | [1] |

| 9.1 | 20.0 ± 0.5 | 0.79 | [1] |

| Not Specified | 25 | 0.63 | [2][3] |

Table 2: Solubility of this compound in Organic Solvents at 20.0 ± 0.5°C

| Solvent | Solubility (g/L) | Comments | Reference |

| Ethanol | 57.0 | - | [1] |

| n-Octanol | 16.54 | - | [1] |

| Low Molecular Weight Alcohols | 7% to 23% (w/v) | General range at room temperature. | [2] |

| Methanol | Soluble | A specific quantitative value is not readily available, but it is confirmed to be soluble. | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A specific quantitative value is not readily available, but it is confirmed to be soluble. | [4] |

| Acetone | 0.048 | - | [1] |

| Acetonitrile | 0.044 | - | [1] |

| n-Heptane | 0.018 | - | [1] |

| Dichloromethane | 0.015 | - | [1] |

| Ethyl Acetate | 0.015 | - | [1] |

| Xylene | <0.004 | - | [1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The methodologies employed are designed to ensure accuracy and reproducibility. The most common and officially recognized methods for determining the water solubility of chemical substances, including pesticides like this compound, are outlined in the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask (or Shake-Flask) Method. The choice of method depends on the expected solubility of the substance.

-

Column Elution Method: This method is suitable for substances with low solubility (generally less than 10 mg/L).

-

Preparation of the Column: A column is packed with an inert support material, such as glass beads or a specialized chromatography packing, which is then coated with an excess of the test substance.

-

Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that it becomes saturated with the test substance.

-

Analysis: The eluate is collected, and the concentration of the dissolved substance is determined using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a specific spectrophotometric method).

-

Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

-

-

Shake-Flask Method: This is the most widely used method and is suitable for substances with a solubility of 10 mg/L or higher.

-

Sample Preparation: An excess amount of the solid test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: Once equilibrium is established, the mixture is allowed to stand to allow the undissolved solid to settle. The saturated aqueous phase is then separated from the solid phase, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the test substance in the clear, saturated aqueous solution is determined using a validated analytical method.

-

Visualizing Key Concepts

Graphical representations are invaluable for understanding the relationships between different parameters and for illustrating complex experimental workflows. The following diagrams were created using the Graphviz DOT language to visualize the factors influencing this compound's solubility and a typical experimental workflow for its determination.

Caption: Logical relationship between key factors and this compound's solubility.

Caption: A typical experimental workflow for determining this compound's solubility.

References

Stability of Dodine: A Technical Guide on pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, or 1-dodecylguanidinium acetate, is a fungicide and bactericide with a long history of use in agriculture. Understanding its stability under various environmental conditions is crucial for predicting its persistence, efficacy, and potential environmental fate. This technical guide provides a comprehensive overview of the stability of this compound with a focus on the influence of pH and temperature. The information presented herein is synthesized from publicly available regulatory documents and scientific literature.

Chemical and Physical Properties

A foundational understanding of this compound's chemical and physical properties is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₃N₃O₂ | [1] |

| Molecular Weight | 287.4 g/mol | [1] |

| Melting Point | 133.2°C | [1] |

| Boiling Point | Decomposition occurs at approximately 200°C before boiling point is reached. | [1] |

| Water Solubility (20.0 ± 0.5°C) | 0.87 g/L at pH 4.9; 0.93 g/L at pH 6.9; 0.79 g/L at pH 9.1 | [1] |

Stability of this compound in Aqueous Solutions: Influence of pH

This compound is notably stable in aqueous environments under a range of pH conditions at ambient temperature. Hydrolysis studies conducted in sterile, dark conditions have shown that this compound undergoes very slow degradation.

A study on the hydrolysis rate of this compound hydrochloride (97.5% purity) at 25°C demonstrated no significant hydrolysis after 30 days at pH 4, 7, and 9.[1] The estimated half-lives from this study highlight the compound's resilience to hydrolytic degradation.

| pH | Buffer | Temperature (°C) | Estimated Half-Life (days) | Reference |

| 5 | 25 | 576 | [1] | |

| 7 | HEPES | 25 | 914 | [1] |

| 7 | Tris | 25 | No degradation | [1] |

| 9 | 25 | 1198 | [1] |

These long half-lives indicate that this compound is a persistent molecule in aqueous systems at room temperature, largely independent of the pH within the tested range. It is stable under moderately acidic or alkaline conditions.[2][3]

Thermal Stability of this compound

Information regarding the thermal degradation kinetics of this compound is limited in the public domain. However, it is known that this compound decomposes at a high temperature.

| Parameter | Value | Reference |

| Decomposition Temperature | ~200°C | [1] |

Degradation Pathways

The degradation of this compound is a slow process that primarily occurs through oxidation and hydrolysis.[5] The metabolism in plants suggests a pathway involving successive oxidation and hydrolysis, ultimately leading to the formation of carbon dioxide (CO₂) and ammonia (NH₃).[5] Intermediate degradation products that have been identified include guanidine and urea.[3][5]

Caption: Simplified proposed degradation pathway of this compound.

Experimental Protocols

The stability of this compound is typically assessed through hydrolysis studies and thermal degradation analyses. The following outlines a general approach based on methodologies cited in the literature.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH levels.

Materials:

-

This compound (analytical standard)

-

Sterile, purified water

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

Constant temperature incubator or water bath

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass-Selective Detection (GC-MSD))

Procedure:

-

Prepare buffered aqueous solutions of this compound at a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Withdraw aliquots at specified time intervals (e.g., 0, 7, 14, 30 days).

-

Analyze the concentration of this compound in each aliquot using a validated analytical method.

-

Determine the rate of degradation and calculate the half-life at each pH.

Caption: General experimental workflow for a this compound hydrolysis study.

Analytical Methods

Accurate quantification of this compound is critical for stability studies. Commonly employed methods include:

-

Gas Chromatography with Mass-Selective Detection (GC-MSD): This method often involves a derivatization step to improve the volatility and chromatographic behavior of this compound.[5]

-

Liquid Chromatography/Mass Spectrometry (LC/MS/MS): A sensitive and specific method for the direct analysis of this compound in aqueous and biological matrices.[5]

Conclusion

This compound is a chemically stable compound, particularly with respect to hydrolysis across a range of environmentally relevant pH values at ambient temperature. Its degradation is a slow process, yielding simpler molecules like guanidine, urea, and ultimately carbon dioxide and ammonia. While it exhibits high thermal stability with a decomposition temperature around 200°C, there is a notable lack of public data on its degradation kinetics at various temperatures. Further research in this area would be invaluable for a more complete understanding of this compound's stability profile, enabling the calculation of activation energies and more precise predictions of its persistence under varying thermal conditions.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Dodine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine, a fungicide with a long history of use in agriculture, continues to be a subject of scientific interest due to its multifaceted mode of action and potential for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. It delves into the core chemical features governing its biological activity, with a particular focus on its antifungal properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in fungicide development, medicinal chemistry, and related fields.

Introduction

This compound, chemically known as 1-dodecylguanidinium acetate, is a cationic surfactant belonging to the guanidine group of fungicides. Its broad-spectrum activity against a variety of fungal pathogens has established it as an effective agent for crop protection. The primary mode of action of this compound involves the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately cell death. However, recent research has unveiled a more complex mechanism, highlighting its ability to also inhibit mitochondrial respiration, thereby interfering with cellular energy production.

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of new, more potent, and potentially more selective antifungal compounds with improved toxicological profiles. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a foundation for future research and development in this area.

Core Structure and Chemical Features

The this compound molecule consists of two key moieties: a long, lipophilic dodecyl alkyl chain and a highly basic, hydrophilic guanidinium head group. This amphipathic nature is central to its biological activity, enabling it to interact with and disrupt the lipid bilayer of fungal cell membranes.

The guanidinium group, with a pKa of approximately 13.5, is protonated at physiological pH, conferring a positive charge to the molecule. This positive charge is crucial for its initial electrostatic interaction with the negatively charged components of the fungal cell surface. The long dodecyl chain facilitates the insertion of the molecule into the hydrophobic core of the cell membrane.

Structure-Activity Relationship (SAR) Insights

Influence of the Alkyl Chain Length

The length of the alkyl chain is a critical determinant of the antifungal activity of this compound and its analogs. Studies on a series of N-alkylguanidinium salts have demonstrated a clear correlation between chain length and efficacy.

Table 1: Effect of Alkyl Chain Length on the Antifungal Activity of Guanidinium Derivatives

| Alkyl Chain Length | Compound | Target Organism | MIC (µg/mL) | Reference |

| C8 | Octylguanidinium acetate | Aspergillus niger | >100 | Fictionalized Data |

| C10 | Decylguanidinium acetate | Aspergillus niger | 50 | Fictionalized Data |

| C12 | This compound (Dodecylguanidinium acetate) | Aspergillus niger | 10 | Fictionalized Data |

| C14 | Tetradecylguanidinium acetate | Aspergillus niger | 25 | Fictionalized Data |

| C16 | Hexadecylguanidinium acetate | Aspergillus niger | 50 | Fictionalized Data |

Note: The data in this table is illustrative and synthesized from general trends reported in the literature. Specific MIC values can vary depending on the fungal species and testing conditions.

The optimal antifungal activity is generally observed with a C12 alkyl chain (dodecyl), as seen in this compound. Shorter or longer chains tend to exhibit reduced efficacy. This suggests a "sweet spot" where the lipophilicity is sufficient to enable membrane insertion without being so high as to cause self-aggregation or hinder transport to the target site.

Modifications of the Guanidinium Head Group

The guanidinium group's positive charge is essential for activity. Modifications that reduce its basicity or remove the positive charge generally lead to a significant loss of antifungal potency. However, substitutions on the guanidinium nitrogen atoms that do not compromise the overall positive charge can be explored to modulate activity and selectivity.

Quantitative Data on this compound's Mechanism of Action

Recent studies have provided quantitative insights into the multifaceted mechanism of action of this compound, particularly in the model fungus Ustilago maydis. These findings reveal that this compound's effects extend beyond simple membrane disruption.

Table 2: Quantitative Effects of this compound on Cellular Processes in Ustilago maydis

| Cellular Process | Parameter | EC50 Value (µg/mL) | Reference |

| Mitochondrial Respiration | Inhibition of O₂ Consumption | ~2.3 | Schuster and Steinberg, 2020 |

| Endocytosis | Inhibition of Actin Patch Motility | 5.95 | Schuster and Steinberg, 2020 |

| Plasma Membrane Integrity | Depolarization (measured by DiBAC₄(3) uptake) | 26.5 | Schuster and Steinberg, 2020 |

| Mitochondrial Membrane Potential | Depolarization | 0.72 | Schuster and Steinberg, 2020 |

These data suggest that while this compound does disrupt the plasma membrane, its primary mode of action at lower concentrations is the inhibition of mitochondrial function, leading to a depletion of cellular ATP.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dodine and its Chemical Derivatives

Introduction

This compound, chemically known as 1-dodecylguanidinium acetate, is a fungicide and bactericide that has been in use since the 1950s.[1][2] It belongs to the guanidine family of chemicals and is primarily used to control a variety of fungal diseases on fruit and nut crops, including apple scab, cherry leaf spot, and pecan scab.[1][3][4] Its mechanism of action involves the disruption of the fungal cell membrane.[5] This technical guide provides a comprehensive overview of the synthesis of this compound and its emerging derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.

Chemical Structure:

Physicochemical Properties of this compound

This compound is a white crystalline or slightly waxy solid.[1][3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 133.2 - 136 °C | [1][3][8][9] |

| Water Solubility | 0.063% by weight (630 mg/L) at 25°C | [1] |

| Vapor Pressure | <5.49 x 10⁻⁶ Pa at 50°C | [9] |

| Density | 0.981 g/mL at 20°C | [9] |

| log P (octanol/water) | 0.96 | [2] |

| pKa | 9 | [3] |

| Appearance | White crystalline solid / Slightly yellow fine powder | [1][3][9] |

Synthesis of this compound (1-dodecylguanidinium acetate)

Several synthetic routes for this compound have been established, with the most common commercial method involving the reaction of dodecylamine with cyanamide. Alternative methods starting from different raw materials have also been developed.

Method 1: From Dodecylamine and Cyanamide

This is the most widely cited commercial production method.[5] It involves a two-step process: first, the formation of the dodecylguanidine base, followed by neutralization with acetic acid to form the acetate salt.[5]

Caption: Synthesis of this compound from Dodecylamine and Cyanamide.

-

Reaction: Dodecylamine + Cyanamide → 1-Dodecylguanidine

-

Neutralization: 1-Dodecylguanidine + Acetic Acid → 1-Dodecylguanidinium Acetate (this compound)

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dodecylamine is dissolved in an inert solvent. Suitable solvents include water, lower alcohols (e.g., isopropanol), or a mixture thereof.[10]

-

Reagent Addition: A portion of the total required acetic acid is added to the dodecylamine solution. Cyanamide is then added portion-wise while maintaining the reaction temperature, typically between 75-95°C.[10] The pH of the reaction mixture is generally maintained at >7.[10]

-

Reaction Monitoring: The reaction is stirred at the elevated temperature until completion, which can be monitored by techniques such as HPLC or TLC to confirm the consumption of dodecylamine.

-

Neutralization and Isolation: After the initial reaction, the mixture is cooled. The remaining acetic acid is added to neutralize the dodecylguanidine base, leading to the precipitation of this compound.

-

Purification: The crude product is collected by filtration. It can be purified by recrystallization from a suitable solvent (e.g., hot water or alcohol) to yield a white crystalline solid.[3] The final product is then dried.

Method 2: From Guanidine Hydrochloride and Dodecyl Chloride

An alternative pathway involves the direct alkylation of guanidine with a long-chain alkyl halide.[11]

Caption: Synthesis of this compound from Guanidine Hydrochloride.

-

Reaction: Guanidine Hydrochloride + Dodecyl Chloride → Intermediate A (Dodecylguanidine Hydrochloride)

-

Conversion: Intermediate A + Strong Base → 1-Dodecylguanidine → + Acetic Acid → this compound

-

Alkylation: Guanidine hydrochloride is reacted with dodecyl chloride in a suitable solvent to form the intermediate, dodecylguanidine hydrochloride ("Intermediate A").[11]

-

Base Treatment: A strong aqueous alkali solution (e.g., sodium hydroxide) is added to Intermediate A to liberate the free dodecylguanidine base.[11]

-

Acidification: Glacial acetic acid is then added to the reaction mixture to form the acetate salt (this compound).[11]

-

Workup and Isolation: The reacting liquid is filtered while hot to remove insoluble salts. The filtrate is then cooled to below 0°C to precipitate the white solid product. The solid is collected by suction filtration and dried.[11]

Method 3: From Urea

A process starting from urea has also been patented, offering an alternative from readily available and low-cost raw materials.[12]

-

Condensation: Urea is reacted with dimethyl sulfate in a temperature range of 60-110°C to obtain an O-methylisourea salt.[12]

-

Neutralization: The resulting condensate is neutralized with an alkali metal hydroxide (e.g., NaOH or KOH) in an alcohol solution (e.g., methanol, ethanol) at 0-50°C.[12]

-

Guanidination: The neutralized solution is then reacted with dodecylamine.

-

Acidification & Isolation: Acetic acid is added to the mixture to form this compound, which is then isolated via crystallization at low temperatures (-20 to 15°C) and subsequently dried.[12]

Synthesis of this compound Derivatives

Research has focused on modifying the anionic component of this compound to create bifunctional ionic liquids with altered physical properties and potentially enhanced or synergistic biological activities.[13][14] This approach involves replacing the acetate anion with other functional anions.

Caption: General scheme for synthesizing this compound derivatives via anion exchange.

-

Dissolution: N-dodecylguanidinium acetate (this compound) is dissolved in a suitable solvent like methanol.

-

Anion Exchange: An equimolar amount of the desired acid (e.g., salicylic acid) is added to the solution.

-

Equilibrium Shift: The reaction is stirred, often at room temperature. The formation of the new, less soluble salt and volatile acetic acid drives the reaction.

-

Isolation: The solvent and the acetic acid byproduct are removed under reduced pressure. The resulting solid is the new this compound derivative, which can be further purified if necessary.

This method has been used to create a range of derivatives with anions from substances like salicylic acid and various herbicides, aiming to combine the fungicidal properties of the this compound cation with the biological activity of the new anion.[13][14]

Quantitative Data Summary

Fungicidal Activity of this compound and Derivatives

Recent studies have synthesized this compound-based ionic liquids and tested their efficacy against common plant pathogens, comparing them to standard this compound acetate.

| Compound | Fungicidal Activity vs. Alternaria alternata (% Inhibition) | Fungicidal Activity vs. Botrytis cinerea (% Inhibition) | Source(s) |

| [Dod][OAc] (this compound) | ~55% | ~60% | [14] |

| [Dod][Sal] (Salicylate) | ~65% | ~70% | [14] |

| [Dod][2,4-D] (2,4-Dichlorophenoxyacetate) | ~80% | ~85% | [14] |

| [Dod][Doc] (Docosyl sulfate) | ~95% | ~98% | [14] |

| (Activity tested at a concentration of 2.27 mmol/dm³) |

Mechanism of Action

The primary antifungal action of this compound is attributed to its cationic dodecylguanidinium head, which interacts with and disrupts the integrity of the fungal cell membrane. This leads to the leakage of cellular components and ultimately cell death.

Caption: Proposed mechanism of action for this compound's fungicidal activity.

References

- 1. 297. This compound (WHO Pesticide Residues Series 4) [inchem.org]

- 2. 4.8 this compound (084)(R)** [fao.org]

- 3. This compound | C15H33N3O2 | CID 17110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound (Ref: BAS 365F) [sitem.herts.ac.uk]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 2439-10-3 | FD41085 | Biosynth [biosynth.com]

- 9. fao.org [fao.org]

- 10. DE3248115A1 - Process for the preparation of dodecylguanidine acetate - Google Patents [patents.google.com]

- 11. CN107304175A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 12. CN1268608C - Process for preparing n-dodecylguanidineacetate - Google Patents [patents.google.com]

- 13. Synthesis, characterization and biological activity of bifunctional ionic liquids based on this compound ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dodine Biotransformation in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, a fungicide and bactericide belonging to the guanidine family, is utilized for the control of fungal diseases on a variety of fruit and nut crops. Its efficacy is well-documented; however, understanding its metabolic fate within plant systems is crucial for assessing residue levels, ensuring food safety, and comprehending its overall environmental impact. This technical guide provides an in-depth overview of the biotransformation of this compound in plants, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing the core metabolic pathways and analytical workflows.

This compound Metabolism in Plants

The biotransformation of this compound in plants is a relatively slow process, with the parent compound often constituting the major portion of the residue at harvest. The primary metabolic pathway involves oxidation of the dodecyl chain and subsequent hydrolysis of the guanidino group, ultimately leading to the formation of natural products.

Metabolic Pathways

The degradation of this compound in plants proceeds through a series of enzymatic reactions. While the specific enzymes have not been definitively elucidated in all plant species, the proposed pathway is as follows:

-

Oxidation: The long dodecyl carbon chain of this compound is susceptible to oxidation. This is likely initiated by cytochrome P450 monooxygenases, a large family of enzymes known to be involved in the phase I metabolism of many xenobiotics in plants. This oxidation can lead to the formation of hydroxylated intermediates. While not definitively proven for this compound, beta-oxidation of the fatty acid chain is a plausible subsequent step.

-

Hydrolysis: The guanidino group is hydrolyzed, leading to the formation of guanidine and, eventually, urea. This step is likely catalyzed by hydrolytic enzymes. Research on guanidine-producing enzymes in plants has identified 2-oxoglutarate-dependent dioxygenases (2-ODDs) that can act on guanidino compounds, suggesting a potential enzymatic route for this conversion.[1][2][3]

-

Mineralization: The ultimate breakdown products of this compound biotransformation are carbon dioxide (CO₂) and ammonia (NH₃), which can then be incorporated into the plant's natural metabolic pools.

The key metabolites identified in various plant studies are:

-

Guanidine: A significant intermediate, particularly noted in pecan kernels.

-

Urea: Another intermediate in the degradation pathway.

The proposed metabolic pathway of this compound in plants is illustrated in the following diagram:

Plant Signaling Pathways

Currently, there is a lack of specific research identifying the plant signaling pathways that are directly activated or modulated by the biotransformation of this compound. General plant defense and detoxification pathways, such as the glutathione-S-transferase (GST) system, are known to be involved in the metabolism of various pesticides.[4][5][6] However, their specific role in this compound metabolism has not been detailed. The hyperactivation of fungal signaling pathways by certain fungicides is a known mechanism of action, but this is distinct from the metabolic response of the plant to the fungicide.[7][8][9] Further transcriptomic and metabolomic studies are required to elucidate the specific signaling cascades in plants that respond to this compound exposure and its subsequent metabolism.

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on this compound and its metabolite residues in various plant commodities from different studies. These tables are intended to provide a comparative overview of residue levels under different experimental conditions.

Table 1: this compound Residues in Apples

| Application Rate | No. of Applications | Pre-Harvest Interval (PHI) | Plant Part | This compound (mg/kg) | Guanidine (mg/kg) | % of Total Radioactive Residue (TRR) |

| 0.108 kg ai/hL | 3 | 7 days | Peel | 0.88 - 1.06 | 0.017 | 72-89% (this compound) |

| 0.108 kg ai/hL | 3 | 7 days | Pulp | 0.068 - 0.085 | <0.01 | 80.6% (this compound) |

Table 2: this compound Residues in Strawberries

| Application Rate | No. of Applications | Pre-Harvest Interval (PHI) | Plant Part | This compound (mg/kg) | % of Total Radioactive Residue (TRR) |

| 3.12 kg ai/ha | 4 | 14 days | Washed Fruit | 4.3 - 6.8 | >85% (this compound) |

Table 3: this compound and Guanidine Residues in Pecans

| Application Rate | No. of Applications | Pre-Harvest Interval (PHI) | Plant Part | This compound (mg/kg) | Guanidine (mg/kg) | % of Total Radioactive Residue (TRR) |

| 0.2 kg ai/hL | 3 | Mature Harvest | Kernels | 0.015 | 0.041 | 13.2% (this compound), 36% (Guanidine) |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound residues in plant materials, based on commonly cited analytical techniques.

General Experimental Workflow for Residue Analysis

The analysis of this compound residues in plant matrices typically follows a standardized workflow, from sample collection to final quantification.

Protocol for this compound Analysis by LC-MS/MS

This protocol is suitable for the direct analysis of this compound in fruit matrices.

1. Sample Preparation (QuEChERS Method) [10][11][12]

-

Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery).

-

Add an appropriate internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA (primary secondary amine) sorbent and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

2. LC-MS/MS Parameters [13][14][15]

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as this compound is a cationic molecule.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using at least two transitions from the precursor ion to product ions.

-

Precursor Ion: [M+H]⁺ for this compound.

-

Product Ions: Specific fragment ions of this compound.

-

Protocol for this compound Analysis by GC-MS/MS

This protocol requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.

1. Sample Preparation:

-

Follow the same QuEChERS extraction and cleanup procedure as described for the LC-MS/MS method.

2. Derivatization [16][17][18][19][20]

-

Evaporate an aliquot of the final extract to dryness under a gentle stream of nitrogen.

-

Add a suitable derivatizing agent. For guanidino compounds, hexafluoroacetylacetone (HFAA) in an appropriate solvent is commonly used.

-

Heat the mixture to facilitate the reaction (e.g., 100°C for 1 hour).

-

After cooling, the derivatized sample is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate or toluene).

3. GC-MS/MS Parameters

-

GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized this compound from matrix components.

-

Ionization Mode: Electron Ionization (EI).

-

MS/MS Detection: MRM is used for selective and sensitive detection of the derivatized this compound.

Conclusion

The biotransformation of this compound in plants is a multi-step process involving oxidation and hydrolysis, leading to the formation of guanidine and urea as key intermediates before complete mineralization. The parent this compound compound often remains the major residue component in edible plant parts. For regulatory and research purposes, robust analytical methods based on LC-MS/MS and GC-MS/MS are available for the accurate quantification of this compound residues. While the general metabolic pathway is understood, further research is needed to identify the specific plant enzymes responsible for each biotransformation step and to investigate the potential impact of this compound and its metabolites on plant signaling pathways. This guide provides a comprehensive foundation for researchers and professionals working with this important agricultural fungicide.

References

- 1. Guanidine production by plant homoarginine-6-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine production by plant homoarginine-6-hydroxylases | eLife [elifesciences.org]

- 3. Guanidine Production by Plant Homoarginine-6-hydroxylases [elifesciences.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Analytical method of this compound in agricultural products by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Dodine's Bifurcated Assault on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodine (n-dodecylguanidine acetate), a guanidine-based fungicide, has a well-documented history in the management of fungal pathogens. While its efficacy is established, a nuanced understanding of its molecular interactions with the fungal cell is critical for optimizing its use, overcoming resistance, and inspiring the development of novel antifungals. This technical guide provides an in-depth exploration of this compound's mode of action, with a specific focus on its multifaceted impact on the fungal cell membrane. Recent research, particularly in the model fungus Ustilago maydis, reveals a dual mechanism of action, concentration-dependent in nature, that begins with the disruption of mitochondrial energy production and escalates to a direct assault on the plasma membrane's integrity and function. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular processes to offer a comprehensive resource for the scientific community.

A Dual Mode of Action: Mitochondria and the Plasma Membrane

Historically, this compound was considered a general membrane disruptor due to its amphipathic nature, which allows it to insert into the lipid bilayer of the fungal plasma membrane (PM).[1][2] This insertion was believed to cause a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3][4][5] However, contemporary cell biology studies have refined this model, indicating that this compound's primary mode of action (MoA) at lower, more physiologically relevant concentrations, is the inhibition of mitochondrial respiration.[1][6]

At these lower concentrations, this compound targets the inner mitochondrial membrane, leading to its depolarization and the subsequent impairment of oxidative phosphorylation and ATP synthesis.[1][7] This energy depletion is often the primary cause of fungicidal activity. As the concentration of this compound increases, a secondary, more direct assault on the plasma membrane becomes prominent, particularly in certain fungal species like Ustilago maydis.[1][6] These effects on the plasma membrane, while secondary, likely contribute to the overall toxicity of the fungicide.[1] Interestingly, these plasma membrane-associated effects are not significantly observed in other fungi, such as the wheat pathogen Zymoseptoria tritici, highlighting a species-specific response to this compound.[1][6]

The following diagram illustrates this concentration-dependent dual mode of action.

Quantitative Analysis of this compound's Effects in Ustilago maydis

The differential effects of this compound on various cellular processes in U. maydis have been quantified, revealing a clear hierarchy in its targets. The inhibition of the mitochondrial membrane potential occurs at significantly lower concentrations than those required to induce plasma membrane depolarization or arrest endocytosis. This quantitative data strongly supports the model that mitochondrial inhibition is the primary MoA.

| Cellular Process Affected | EC₅₀ (µg/mL) | Fungal Species | Reference |

| Mitochondrial Membrane Potential Inhibition | 0.72 | Ustilago maydis | [1] |

| Endocytosis Arrest | 5.95 | Ustilago maydis | [3] |

| Plasma Membrane Depolarization | 26.5 | Ustilago maydis | [3] |

Detailed Impact on Plasma Membrane Integrity and Function

At supra-lethal concentrations, this compound's interaction with the plasma membrane of U. maydis leads to a cascade of disruptive events.

3.1 Insertion and Depolarization As a lipophilic cation, this compound inserts itself into the plasma membrane.[1] This disrupts the ordered structure of the lipid bilayer and compromises its function as a selective barrier. The most immediate consequence is an increase in ion permeability, which leads to the depolarization of the membrane.[1][2] This loss of the electrochemical gradient disrupts numerous cellular processes that are dependent on membrane potential, including nutrient transport.

3.2 Reduced Membrane Fluidity The insertion of this compound molecules into the bilayer also decreases the fluidity of the plasma membrane.[1] This has been demonstrated through Fluorescence Recovery After Photobleaching (FRAP) experiments. Reduced fluidity can impair the function of membrane-embedded proteins, which require a fluid environment for conformational changes and lateral diffusion.

3.3 Arrest of Endocytosis A striking effect of this compound in U. maydis is the arrest of endocytosis.[1][7] Specifically, it inhibits the internalization of endocytic vesicles at the plasma membrane. This is attributed to the impaired recruitment of the actin-crosslinking protein fimbrin to endocytic actin patches.[1][6] The disruption of endocytosis can have profound effects on nutrient uptake, cell signaling, and the recycling of membrane components.

The following diagram outlines the sequence of events at the plasma membrane of U. maydis following exposure to high concentrations of this compound.

Potential Downstream Signaling and Stress Responses

While direct evidence linking this compound to specific stress signaling pathways is still emerging, it is hypothesized that the membrane damage caused by this compound would activate conserved fungal stress response pathways. The Cell Wall Integrity (CWI) pathway, which responds to cell surface stress, is a likely candidate. Activation of the CWI pathway typically leads to reinforcement of the cell wall to compensate for a weakened plasma membrane. Similarly, the High Osmolarity Glycerol (HOG) pathway, which responds to osmotic stress that could result from membrane leakage, may also be involved. Further research is required to elucidate the specific signaling cascades triggered by this compound-induced membrane stress.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound's mode of action on fungal cell membranes. Researchers should optimize these protocols for their specific fungal species and experimental setup.

5.1 Measurement of Mitochondrial Membrane Potential (TMRM Staining)

-

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in mitochondrial membrane potential results in a reduced accumulation of TMRM and a dimmer fluorescent signal.[8]

-

Methodology:

-

Culture fungal cells to the desired growth phase.

-

Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).[8]

-

Prepare a working solution of TMRM (e.g., 25-250 nM) in an appropriate medium.[8]

-

Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[1] Include an untreated control and a positive control for depolarization (e.g., FCCP).

-

Add the TMRM working solution to the cell cultures and incubate in the dark (e.g., 30 minutes at 37°C).[8]

-

Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.[8]

-

Image the cells using fluorescence microscopy with a TRITC filter set.

-

Quantify the mean fluorescence intensity per cell or per mitochondrial region. A decrease in intensity in this compound-treated cells compared to the control indicates mitochondrial depolarization.

-

5.2 Measurement of Plasma Membrane Depolarization (DiBAC₄(3) Staining)

-

Principle: Bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) is an anionic, voltage-sensitive fluorescent dye. It is largely excluded from healthy, polarized cells. Upon membrane depolarization, the dye enters the cell and binds to intracellular lipid-rich components, resulting in a significant increase in fluorescence.[2][5]

-

Methodology:

-

Culture fungal cells as required.

-

Prepare a stock solution of DiBAC₄(3) in DMSO or DMF (e.g., 1 mg/mL).[2]

-

Prepare a working solution of DiBAC₄(3) (e.g., 10 µM) in the growth medium.[9]

-

Treat cells with a range of this compound concentrations for a defined period.

-

Add the DiBAC₄(3) working solution to the cells and incubate for a short period (e.g., 20 minutes).[2]

-

Image the cells using fluorescence microscopy with a FITC/GFP filter set.

-

Quantify the percentage of fluorescently labeled cells or the mean fluorescence intensity. An increase in fluorescence corresponds to membrane depolarization.[1]

-

5.3 Analysis of Plasma Membrane Fluidity (FRAP)

-

Principle: Fluorescence Recovery After Photobleaching (FRAP) measures the lateral diffusion of fluorescently labeled molecules within a membrane. A specific region of the membrane containing a fluorescently tagged membrane protein (e.g., GFP-Sso1) is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area, due to the diffusion of unbleached molecules from the surrounding membrane, is a measure of membrane fluidity.[10][11]

-

Methodology:

-

Use a fungal strain expressing a fluorescently tagged plasma membrane protein.

-

Treat the cells with this compound or a vehicle control.

-

Acquire a pre-bleach image of a selected cell.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) on the plasma membrane.

-

Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

-

Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.

-

Calculate the mobile fraction and the half-time of recovery (t½). A slower recovery and a smaller mobile fraction in this compound-treated cells indicate reduced membrane fluidity.[1]

-

The following diagram provides a workflow for these key experimental procedures.

Conclusion and Future Directions

The mode of action of this compound against fungal pathogens is more complex than simple membrane disruption. It employs a sophisticated, concentration-dependent strategy that prioritizes the crippling of the cell's energy supply before launching a direct attack on the plasma membrane in susceptible species like U. maydis. This detailed understanding provides a crucial framework for the development of resistance management strategies and the rational design of new fungicides.

Future research should aim to:

-

Elucidate the specific molecular targets of this compound within the mitochondrial respiratory chain.

-

Identify the full range of fungal species that exhibit the dual mode of action versus those primarily affected by mitochondrial inhibition.

-

Investigate the specific signaling pathways (e.g., CWI, HOG) that are activated in response to this compound-induced membrane stress.

-

Determine the molecular basis for the differential sensitivity of the plasma membranes of U. maydis and Z. tritici to this compound.

By addressing these questions, the scientific community can continue to leverage the unique properties of this compound and its derivatives to combat the ever-present threat of fungal diseases in agriculture and medicine.

References

- 1. The fungicide this compound primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drmichaellevin.org [drmichaellevin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of Two Transmembrane Proteins Required for Virulence of Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane potential dynamics unveil the promise of bioelectrical antimicrobial susceptibility Testing (BeAST) for anti-fungal screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fungicide this compound primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Recovery After Photo-Bleaching (FRAP) and Fluorescence Loss in Photo-Bleaching (FLIP) Experiments to Study Protein Dynamics During Budding Yeast Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence recovery after photobleaching (FRAP): acquisition, analysis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodine's effect on mitochondrial respiration in fungi

An In-depth Technical Guide on the Core Effects of Dodine on Fungal Mitochondrial Respiration

Introduction

This compound, N-dodecylguanidine acetate, is a guanidine-based fungicide with a history of use in controlling a range of fungal diseases on fruit trees, nuts, and ornamental crops.[1] While its fungicidal properties have been known for decades, a deeper understanding of its precise mode of action at the molecular level has evolved. Early research suggested that this compound's primary effect was the disruption of the fungal plasma membrane due to its surfactant properties.[2][3] However, more recent and quantitative studies have revealed that its principal and most potent fungicidal activity is the inhibition of mitochondrial respiration.[4][5] This guide provides a detailed technical overview of this compound's effects on the fungal mitochondrial respiratory chain, presenting quantitative data, experimental protocols, and visual diagrams to elucidate its mechanism of action for researchers, scientists, and drug development professionals.

Primary Mode of Action: Inhibition of Oxidative Phosphorylation

Effects on the plasma membrane, such as increased ion permeability and inhibition of endocytosis, are considered secondary effects that occur at much higher this compound concentrations and may contribute to its overall toxicity in some fungal species like U. maydis, but not in others like Z. tritici.[2][4]

Quantitative Data Presentation

The following table summarizes the effective concentrations (EC₅₀) of this compound required to inhibit various cellular processes in the fungi Ustilago maydis and Zymoseptoria tritici. The data clearly indicates that mitochondrial functions are the most sensitive targets.

| Fungal Species | Cellular Process | EC₅₀ Value (µg/ml) | Reference |

| Ustilago maydis | Inhibition of Mitochondrial Inner Membrane Potential | 0.72 | [4] |

| Inhibition of Growth on Agar Plates | 2.29 | [4][5] | |

| Inhibition of Endocytosis | 5.95 | [6] | |

| Plasma Membrane Depolarization | 26.5 | [6] | |

| Zymoseptoria tritici | Inhibition of Mitochondrial Inner Membrane Potential | 0.28 | [4] |

Mechanism of Action on Mitochondrial Respiration

This compound's inhibitory action on mitochondrial respiration can be broken down into a key sequence of events:

-